4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
Description
4-Chloro-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline is a chloro-aniline derivative featuring a 1,3-dimethyl-1,2,4-triazole substituent at the 3-position of the aromatic ring (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazolyl-aniline derivatives, which are explored as kinase inhibitors targeting proteins like EGFR and RET in non-small cell lung cancer (NSCLC) .
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-3-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-5-7(12)3-4-9(8)11/h3-5H,12H2,1-2H3 |
InChI Key |
AUMRYUZAXHGCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=CC(=C2)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,3-dimethyl-1H-1,2,4-triazole moiety is synthesized via cyclization reactions, typically involving thiosemicarbazide derivatives or Huisgen azide-alkyne cycloadditions. A preferred method involves the condensation of methyl hydrazine with a nitrile precursor, such as 2-cyanoacetamide, under acidic conditions. The reaction proceeds through a two-step mechanism:
- Nucleophilic Attack : Methyl hydrazine attacks the nitrile carbon, forming a thiosemicarbazide intermediate.
- Cyclization : Intramolecular dehydration catalyzed by phosphorus oxychloride (POCl₃) yields the triazole ring.
Critical parameters include stoichiometric control of methyl hydrazine (1.2 equivalents) and reaction temperature (80–100°C). Excess methylating agents, such as methyl iodide, ensure complete dimethylation at the N1 and N3 positions.
Coupling of Triazole and Aniline Moieties
The triazole and aniline subunits are coupled via Ullmann-type or Buchwald-Hartwig amination. Copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the cross-coupling between 3-bromo-4-chloroaniline and the triazole’s C5 position. Key considerations include:
Chlorination at the 4-Position
Chlorination is typically achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds via electrophilic substitution, with the triazole’s electron-withdrawing effect directing chlorination to the para position of the aniline ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for triazole-aniline coupling. Elevated temperatures (100–120°C) are necessary to overcome kinetic barriers, though excessive heat promotes side reactions such as triazole ring decomposition.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) offer higher selectivity for coupling reactions compared to copper, albeit at greater cost. Ligands such as XPhos improve catalytic activity, reducing reaction times from 24 hours to 8 hours.
Oxidation Without Precipitation
A patented method (WO2019097306A2) emphasizes oxidation steps without intermediate crystallization. For instance, in situ oxidation of thioether intermediates using hydrogen peroxide (H₂O₂) in acetic acid prevents product degradation, achieving yields >85%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization-Ullmann | Triazole formation → Ullmann coupling | 78 | 95 | High |
| Huisgen-Buchwald | Azide-alkyne cycloaddition → Pd coupling | 82 | 97 | Moderate |
| One-Pot Synthesis | Integrated triazole formation → chlorination | 65 | 90 | Low |
The Ullmann-based route offers superior scalability for industrial applications, whereas the Huisgen-Buchwald method provides higher purity for pharmaceutical-grade synthesis.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column resolves triazole-aniline isomers, ensuring >99% purity.
Spectroscopic Confirmation
- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic singlet δ 2.50 ppm (N–CH₃) and δ 7.20–7.40 ppm (aromatic protons).
- MS : ESI-MS m/z 222.67 [M+H]⁺ confirms molecular weight.
Industrial Applications and Derivatives
Agrochemical Intermediates
The compound serves as a precursor to fungicides targeting cytochrome P450 enzymes. Methylation at the triazole’s N1 position enhances bioavailability in plant systems.
Pharmaceutical Candidates
Derivatives with sulfonamide substituents exhibit IC₅₀ values <1 μM against EGFR kinase, highlighting potential in oncology.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The table below compares key structural features and properties of 4-Chloro-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline with related compounds:
Key Observations:
Substituent Effects: The 1,3-dimethyl groups on the triazole in the target compound likely improve metabolic stability but may reduce binding affinity compared to indole in compound a5, which exhibits superior EGFR/RET inhibition due to π-stacking and hydrogen bonding .
Chlorine Position :
- Chlorine at the 4-position (target compound) vs. 2-position () alters electronic distribution and steric fit in protein binding pockets. Chlorine’s electron-withdrawing nature may enhance reactivity at the aniline’s para position.
Triazole vs. Non-Triazole Derivatives: The triazole ring in the target compound and its analogs enables hydrogen bonding and π-interactions, unlike 4-Chloro-3-(trifluoromethyl)aniline (), which lacks this heterocycle .
Biological Activity
4-Chloro-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline is a notable compound within the triazole derivatives family, characterized by its unique structure that combines a chloro substituent on the aniline ring with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This configuration is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry and agrochemical research.
- Molecular Formula : C10H11ClN4
- Molecular Weight : 222.67 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The triazole ring's structural features enable interactions with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM for related triazole compounds. The findings are summarized in Table 1 below.
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antibacterial |
| Reference Drug (Ciprofloxacin) | 4.7 | 9.6 | Antibacterial |
The structure–activity relationship (SAR) analysis suggests that modifications to the aniline moiety can significantly influence antibacterial potency. For instance, introducing halogens generally reduces activity unless positioned strategically.
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain under investigation.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes.
- Receptor Interaction : Potential binding to receptors that modulate cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antibacterial Studies : A recent study synthesized various triazole-based compounds and assessed their antibacterial properties against Staphylococcus aureus. Compounds with similar structures to this compound demonstrated varying degrees of efficacy.
- Anticancer Research : Research focused on the compound's ability to induce apoptosis in cancer cell lines has shown promising results. Further investigations are needed to elucidate the specific molecular targets involved.
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from substituted aniline and triazole precursors. Key steps include cyclization to form the triazole ring and subsequent functionalization of the aniline moiety. Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to traditional thermal methods . Optimization parameters include:
- Temperature : Controlled heating (80–120°C) to prevent decomposition of sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions.
Characterization via HPLC and NMR ensures purity (>95%) and structural confirmation .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of the triazole-aniline connectivity and substituent positions. Complementary methods include:
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons and methyl groups on the triazole ring.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 251.08 [M+H]⁺).
- FT-IR : Confirms NH₂ (aniline) and C-Cl stretches .
Thermal stability is assessed via DSC, with typical melting points observed at 179–181°C .
Basic: What preliminary biological activities have been reported for this compound?
The triazole-aniline scaffold exhibits antifungal and antibacterial activity, likely via inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) or bacterial cell wall synthesis proteins . In cancer research, analogs with indole or fluorinated substituents show nanomolar binding affinities to EGFR and RET kinases, suggesting potential as kinase inhibitors . Initial assays should include:
- MIC tests against Candida albicans and Staphylococcus aureus.
- Cell viability assays (e.g., MTT) on NSCLC cell lines.
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?
Discrepancies in activity often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility.
- Bulkier substituents on the triazole (e.g., indole in compound a5 ) improve kinase binding via π-stacking interactions.
Methodological approaches: - Systematic substitution : Synthesize derivatives with varied substituents (e.g., -F, -CH₃, -OCH₃) at the 3- and 4-positions of the aniline ring.
- Molecular docking (AutoDock Vina ) to map binding poses and identify key residues (e.g., Lys745 in EGFR).
- Free-energy perturbation (FEP) calculations to quantify substituent contributions to binding .
Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Key challenges include poor aqueous solubility and rapid hepatic clearance. Solutions:
- Prodrug design : Introduce phosphate or ester groups on the aniline NH₂ to enhance solubility.
- Lipid nanoparticle encapsulation : Improves bioavailability for in vivo antitumor testing.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Advanced: How can conflicting data on enzyme inhibition mechanisms be resolved?
Contradictory reports on targets (e.g., CYP51 vs. kinases) require mechanistic validation:
- Enzyme inhibition assays : Compare IC₅₀ values against purified CYP51 and EGFR/RET kinases.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
- CRISPR/Cas9 knockouts : Validate phenotypic rescue in target-deficient cell lines .
Advanced: What computational methods predict off-target effects or toxicity?
- Pharmacophore modeling : Screen against databases like ChEMBL to identify potential off-targets (e.g., hERG channel binding).
- ADMET prediction tools (e.g., SwissADME): Estimate hepatotoxicity risks based on logP (>3.0 indicates high membrane permeability but potential accumulation) .
- Molecular dynamics simulations : Assess stability of compound-protein complexes over 100-ns trajectories to prioritize derivatives with selective binding .
Advanced: How can synthetic scalability be balanced with environmental impact?
- Green chemistry metrics : Optimize atom economy (e.g., one-pot reactions) and replace toxic solvents (e.g., switch from DMF to cyclopentyl methyl ether).
- Flow chemistry : Continuous synthesis reduces waste and improves reproducibility for multi-step routes .
- Life-cycle assessment (LCA) : Quantify E-factors and carbon footprint for industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
